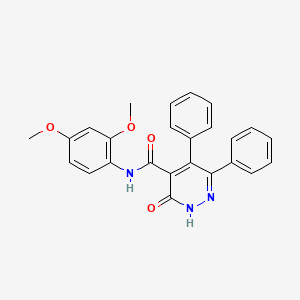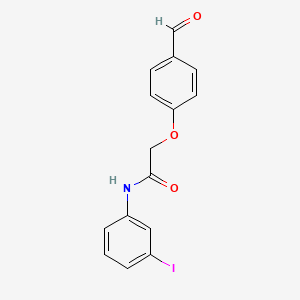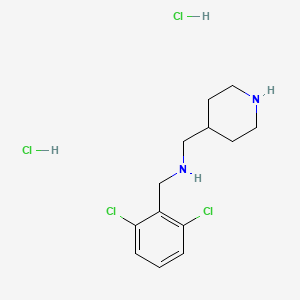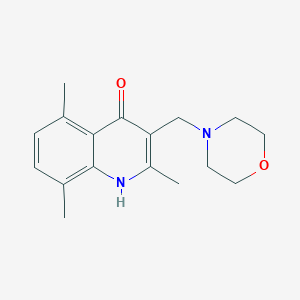![molecular formula C20H24N2O4 B4676452 3,4-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4676452.png)
3,4-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide
Vue d'ensemble
Description
3,4-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential anticancer properties. This compound was first synthesized in the 1990s and has since then been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of DMXAA is not yet fully understood. However, it is believed to work by activating the immune system and promoting the production of cytokines, which are proteins that play a key role in the immune response. DMXAA has been shown to induce the production of tumor necrosis factor-alpha (TNF-alpha) and other cytokines, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha, interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). DMXAA has also been shown to inhibit the growth of blood vessels, which can prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a large body of scientific literature available on its properties and potential uses. However, DMXAA also has some limitations. It can be difficult to work with in the lab, as it is highly reactive and can be unstable. It is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on DMXAA. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the evaluation of DMXAA in combination with other anticancer agents, such as immunotherapy and targeted therapy. Finally, there is a need for more research on the mechanism of action of DMXAA, which could lead to the development of new and more effective cancer treatments.
Conclusion
In conclusion, DMXAA is a synthetic compound that has been extensively studied for its potential anticancer properties. It has been shown to have potent antitumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. DMXAA works by activating the immune system and promoting the production of cytokines, which can lead to the destruction of cancer cells. While DMXAA has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on DMXAA, including the development of new synthesis methods and the evaluation of DMXAA in combination with other anticancer agents.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential use as an anticancer agent. It has been shown to have potent antitumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. DMXAA has also been studied for its potential use in combination with other anticancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-18-8-5-16(13-19(18)25-2)20(23)21-14-15-3-6-17(7-4-15)22-9-11-26-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYFFQJLXKQPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[4-(morpholin-4-yl)benzyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4676380.png)

![methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate](/img/structure/B4676404.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676408.png)
![7-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4676419.png)
![1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4676420.png)
![N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4676425.png)


![6-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4676463.png)

![ethyl 2-{[2-(4-bromophenoxy)ethyl]thio}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4676470.png)
